![molecular formula C8H12O2 B2667234 Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 796963-31-0](/img/structure/B2667234.png)
Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
“Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 796963-31-0 . It has a linear formula of C8H12O2 . The compound has a molecular weight of 140.18 .
Molecular Structure Analysis
The Inchi Code for “Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate” is 1S/C8H12O2/c1-7-3-8(4-7,5-7)6(9)10-2/h3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
- Bicyclo[1.1.1]pentanes (BCPs) are highly strained carbocycles with a fascinating three-dimensional carbon framework. Researchers have explored enantioselective C–H functionalization of BCPs using donor/acceptor diazo compounds catalyzed by chiral dirhodium complexes. This innovative strategy allows access to chiral substituted BCPs, expanding their synthetic versatility .
- BCP derivatives serve as molecular building blocks in materials science. They find applications as molecular rods, molecular rotors, and supramolecular linker units. These versatile structures contribute to the design of novel materials, including liquid crystals and metal–organic frameworks .
- The BCP motif has attracted interest from the pharmaceutical industry. Its three-dimensional framework can replace phenyl, tert-butyl, and alkyne groups, altering pharmacokinetic properties. Researchers recognize BCPs as bioisosteres for drug design and optimization .
- The chemistry of methyl 3-methyl-BCP carboxylate displays broad substrate scope and functional group tolerance. Researchers have applied it to BCP analogs of biologically-relevant targets, such as peptides, nucleosides, and pharmaceuticals .
- BCPs containing a proximal stereocenter are underrepresented in the literature. Enantioselective functionalization allows the generation of chiral BCPs, overcoming limitations posed by stoichiometric chiral auxiliaries .
- Efforts to synthesize BCPs have led to scalable conditions for specific derivatives. For instance, the synthesis of bicyclo[1.1.1]pentylamine has been achieved under scalable conditions, enabling its commercialization .
Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes
Materials Science and Molecular Rods
Pharmaceutical Industry and Bioisosteres
Synthesis of Biologically-Relevant Targets
Chiral Synthesis and Stereocenters
Commercialization and Scalable Synthesis
Safety and Hazards
properties
IUPAC Name |
methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7-3-8(4-7,5-7)6(9)10-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKWOYVMQBXOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate |
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